![molecular formula C7H6BNO2S B13542884 B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/no-structure.png)
B-thieno[3,2-b]pyridin-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-thieno[3,2-b]pyridin-2-ylboronic acid: is a heterocyclic compound that contains both a thieno and pyridine ring fused together with a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-thieno[3,2-b]pyridin-2-ylboronic acid typically involves the reaction of a thieno[3,2-b]pyridine derivative with a boronic acid reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated thieno[3,2-b]pyridine reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: B-thieno[3,2-b]pyridin-2-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Applications De Recherche Scientifique
Chemistry: B-thieno[3,2-b]pyridin-2-ylboronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of kinase inhibitors and other therapeutic agents .
Industry: In the materials science industry, this compound is used in the synthesis of organic semiconductors and other advanced materials .
Mécanisme D'action
The mechanism of action of B-thieno[3,2-b]pyridin-2-ylboronic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases by binding to the active site and blocking substrate access . The boronic acid group can also form reversible covalent bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Thieno[3,2-b]pyridine: A similar compound without the boronic acid group, used in similar applications but with different reactivity.
Pyridine-2-boronic acid: A simpler boronic acid derivative with a pyridine ring, used in various organic synthesis reactions.
Uniqueness: B-thieno[3,2-b]pyridin-2-ylboronic acid is unique due to the combination of the thieno and pyridine rings with the boronic acid group. This structure provides a unique set of chemical properties, making it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6BNO2S |
|---|---|
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
thieno[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
Clé InChI |
RYEDNHKJOQGXTI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(S1)C=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
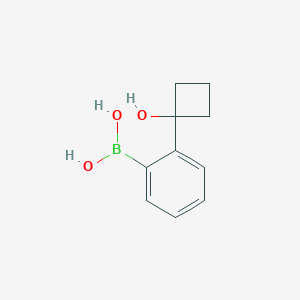
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
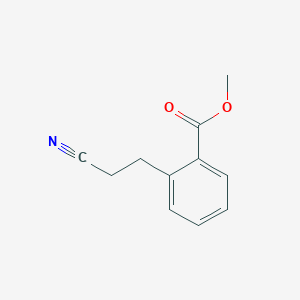
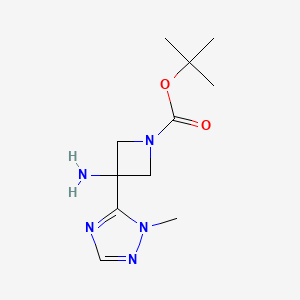

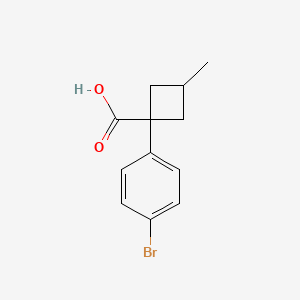
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
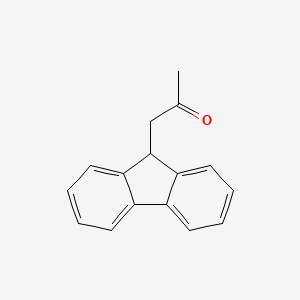
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


